molecular formula C7H11KN2O3 B2742669 potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate CAS No. 1394051-24-1

potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B2742669
CAS No.: 1394051-24-1
M. Wt: 210.274
InChI Key: AYBARLXWYVZQKG-NUBCRITNSA-M
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Description

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its role in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2R)-pyrrolidine-2-carboxylic acid.

    Carbamoylation: The carboxylic acid group is then converted to a methylcarbamoyl group using methyl isocyanate under controlled conditions.

    Formation of Potassium Salt: The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate: The enantiomer of the compound with similar properties but different chiral configuration.

    Potassium (2R)-1-(ethylcarbamoyl)pyrrolidine-2-carboxylate: A similar compound with an ethyl group instead of a methyl group.

    Potassium (2R)-1-(methylcarbamoyl)piperidine-2-carboxylate: A related compound with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

potassium;(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBARLXWYVZQKG-NUBCRITNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCCC1C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N1CCC[C@@H]1C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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